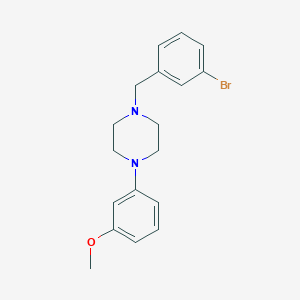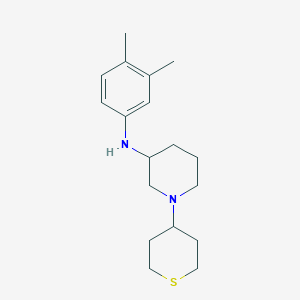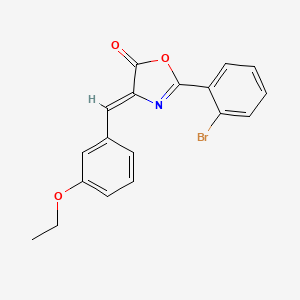![molecular formula C20H22N4O2S B6046403 N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6046403.png)
N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide, commonly known as CPI-1189, is a novel compound that has recently gained attention in the field of scientific research. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G-protein-coupled receptor that is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of CPI-1189 involves its selective binding to N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide receptors in immune cells, which leads to the activation of downstream signaling pathways that modulate immune responses and reduce inflammation. This includes the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the modulation of immune cell migration and activation.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have a range of biochemical and physiological effects, including the modulation of immune responses, the reduction of inflammation, and the promotion of cell survival and proliferation. Its selective activation of N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide receptors in immune cells has been shown to have a potent anti-inflammatory effect, which may be beneficial in the treatment of various inflammatory and autoimmune diseases.
Advantages and Limitations for Lab Experiments
CPI-1189 has several advantages and limitations for lab experiments. Its selective activation of N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide receptors in immune cells makes it a useful tool for studying the role of N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide receptors in immune responses and inflammation. However, its potency and selectivity may also limit its use in certain experiments, and its potential therapeutic applications may require further validation in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of CPI-1189. These include further studies on its mechanism of action and its potential therapeutic applications in various diseases, as well as the development of more potent and selective N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide receptor agonists. Additionally, the use of CPI-1189 in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of CPI-1189 involves several steps, including the reaction of indazole-3-carboxylic acid with 2-bromoethylamine hydrobromide to yield 1-(2-bromoethyl)-1H-indazole-3-carboxamide. This intermediate is then reacted with 2-pyrrolidinone to form 1-(1H-indazol-3-ylacetyl)-2-pyrrolidinone, which is subsequently reacted with 2-thiophenecarboxylic acid to yield CPI-1189.
Scientific Research Applications
CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory and autoimmune disorders, cancer, and neurological disorders. Its selective activation of N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide receptors in immune cells has been shown to modulate immune responses and reduce inflammation, making it a promising candidate for the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
properties
IUPAC Name |
N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-2-21-20(26)18-10-9-17(27-18)16-8-5-11-24(16)19(25)12-15-13-6-3-4-7-14(13)22-23-15/h3-4,6-7,9-10,16H,2,5,8,11-12H2,1H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAVZENZHAYSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(S1)C2CCCN2C(=O)CC3=C4C=CC=CC4=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)
![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![2-{1-(2-methylbenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6046335.png)
![2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6046348.png)


![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6046365.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046371.png)
![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)
![2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046406.png)
![4-hydroxy-6-methyl-3-[2-(3-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6046421.png)
![3-nitrobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6046429.png)
![2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6046434.png)